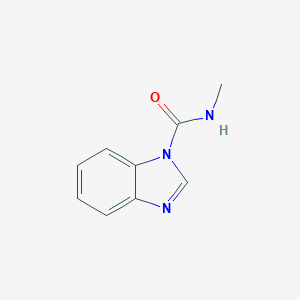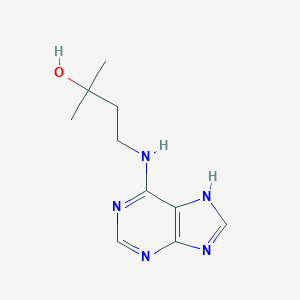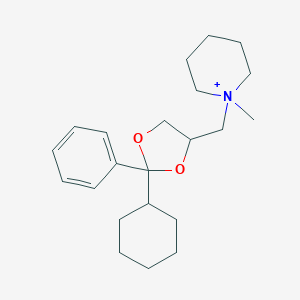
1H-Benzimidazole-1-carboxamide, N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-carboxamide, N-methyl- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a carboxamide group. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole-1-carboxamide, N-methyl- is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-Benzimidazole-1-carboxamide, N-methyl- are diverse and depend on the specific application. In general, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Benzimidazole-1-carboxamide, N-methyl- in lab experiments include its relatively simple synthesis, its versatility as a building block, and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are numerous future directions for the study of 1H-Benzimidazole-1-carboxamide, N-methyl-. These include further investigation of its potential therapeutic applications, the development of new synthetic methods, and the study of its interactions with various enzymes and proteins. In addition, the use of this compound in the development of new materials and catalysts is an area of active research.
Synthesis Methods
The synthesis of 1H-Benzimidazole-1-carboxamide, N-methyl- can be achieved through various methods. One of the most common methods is the reaction between o-phenylenediamine and methyl chloroformate. This reaction yields N-methyl-o-phenylenediamine, which can then be reacted with ammonium carbonate to produce 1H-Benzimidazole-1-carboxamide, N-methyl-. Other methods of synthesis include the reaction between o-phenylenediamine and methyl isocyanate or the reaction between o-phenylenediamine and dimethyl carbonate.
Scientific Research Applications
1H-Benzimidazole-1-carboxamide, N-methyl- has been used in various scientific research applications. One of its most common uses is as a building block in the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in various chemical reactions. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
23475-48-1 |
|---|---|
Product Name |
1H-Benzimidazole-1-carboxamide, N-methyl- |
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-methylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)12-6-11-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,10,13) |
InChI Key |
NTLKSZCCIRJNON-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
CNC(=O)N1C=NC2=CC=CC=C21 |
Other CAS RN |
23475-48-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















